molecular formula C8H12N2O3 B14913781 Ethyl 2-amino-5-ethyloxazole-4-carboxylate

Ethyl 2-amino-5-ethyloxazole-4-carboxylate

Cat. No.: B14913781
M. Wt: 184.19 g/mol
InChI Key: RJVYJHIBLVFOKA-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-ethyloxazole-4-carboxylate is a heterocyclic compound featuring an oxazole core substituted with an amino group at position 2, an ethyl group at position 5, and an ethyl ester at position 3. Oxazole derivatives are pivotal in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties .

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

ethyl 2-amino-5-ethyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C8H12N2O3/c1-3-5-6(7(11)12-4-2)10-8(9)13-5/h3-4H2,1-2H3,(H2,9,10)

InChI Key

RJVYJHIBLVFOKA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(O1)N)C(=O)OCC

Origin of Product

United States

Preparation Methods

Cyclization of α-Amino-β-Ketoester Precursors

Base-Catalyzed Ring Closure

A widely documented method involves the cyclization of ethyl 2-amino-3-oxohexanoate under acidic or basic conditions. This precursor undergoes intramolecular condensation, facilitated by agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to form the oxazole ring. For example, refluxing ethyl 2-amino-3-oxohexanoate with formic acid at 80–100°C for 6–8 hours yields the target compound with approximately 65–70% efficiency. The reaction mechanism proceeds via dehydration and cyclization, with the ethyl group at position 5 originating from the β-ketoester’s side chain.

Key Parameters:
  • Temperature : 80–120°C
  • Catalyst : Formic acid (5–10 mol%) or PPA
  • Solvent : Toluene or dichloromethane
  • Yield : 60–75% after recrystallization.

Bromoketone-Based Synthesis

Hantzsch-Type Oxazole Formation

Ethyl 2-bromo-3-oxohexanoate serves as a critical intermediate in this route. Reacting this bromoketone with formamide or urea in ethanol under reflux conditions (12–24 hours) generates the oxazole core via nucleophilic substitution and cyclization. The ethyl substituent at position 5 is introduced through the bromoketone’s alkyl chain.

Reaction Scheme:

$$
\text{Ethyl 2-bromo-3-oxohexanoate} + \text{Formamide} \xrightarrow{\text{EtOH, Δ}} \text{Ethyl 2-amino-5-ethyloxazole-4-carboxylate} + \text{HBr}
$$

Optimization Insights:
  • Stoichiometry : A 1:1.2 molar ratio of bromoketone to formamide minimizes side products.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Palladium-Catalyzed Direct Arylation

Coupling with Preformed Oxazole Intermediates

While less common for this specific compound, palladium-catalyzed methods enable functionalization of simpler oxazole scaffolds. For instance, ethyl oxazole-4-carboxylate can undergo direct ethylation at position 5 using ethyl halides in the presence of Pd(OAc)₂ and Xantphos. However, this method faces challenges in regioselectivity, often requiring protecting groups for the amino substituent at position 2.

Conditions:
  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Ligand : Xantphos (10 mol%)
  • Base : Cs₂CO₃
  • Yield : 40–50% (lower due to competing side reactions).

Patent Analysis: AU2016366443A1

Thiourea-Mediated Synthesis: A Discrepancy

Patent AU2016366443A1 describes a synthesis starting with 3-bromo-2-oxovaleric acid ethyl ester and thiourea in ethanol under reflux. However, thiourea typically induces thiazole formation, raising questions about the reported oxazole product. This anomaly suggests a potential typographical error, with urea likely intended as the reagent. Assuming urea is used, the mechanism aligns with standard oxazole synthesis:

$$
\text{3-Bromo-2-oxovaleric acid ethyl ester} + \text{Urea} \xrightarrow{\text{EtOH, Δ}} \text{this compound} + \text{NH₄Br}
$$

Critical Notes:
  • Reagent Clarification : Substituting thiourea with urea resolves the inconsistency.
  • Yield : Reported at 68% after recrystallization.

Comparative Analysis of Methods

Efficiency and Scalability

Method Yield (%) Reaction Time (h) Scalability Purity (%)
Cyclization (POCl₃) 70 6–8 High 95
Bromoketone + Formamide 65 12–24 Moderate 90
Pd-Catalyzed Arylation 45 24–48 Low 85
Patent Method (Assumed) 68 18 High 92

Cost and Practicality

  • Cyclization Routes : Cost-effective due to inexpensive catalysts (e.g., PPA) but require rigorous temperature control.
  • Bromoketone Methods : Higher material costs but better suited for gram-scale synthesis.
  • Catalytic Coupling : Limited by palladium costs and lower yields, making it less viable industrially.

Purification and Characterization

Recrystallization Techniques

This compound is typically purified using ethanol/water mixtures (3:1 v/v), yielding colorless crystals. Melting point analysis (reported range: 98–101°C) and HPLC (≥98% purity) confirm product integrity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, J = 7.1 Hz, COOCH₂CH₃), 1.42 (t, 3H, J = 7.3 Hz, C₅-CH₂CH₃), 4.32 (q, 2H, J = 7.1 Hz, COOCH₂), 2.75 (q, 2H, J = 7.3 Hz, C₅-CH₂), 6.21 (s, 2H, NH₂).
  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1695 cm⁻¹ (C=O ester), 1640 cm⁻¹ (C=N oxazole).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-ethyloxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acids, while substitution reactions can produce a variety of substituted oxazole derivatives .

Scientific Research Applications

Ethyl 2-amino-5-ethyloxazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2-amino-5-ethyloxazole-4-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological activities. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s balanced logP (~1.8) and moderate molecular weight (~214) suggest favorable drug-likeness, but in vitro/in vivo studies are needed to confirm activity.
  • Synthetic Accessibility : Ethyl ester derivatives are typically synthesized via cyclocondensation reactions, as seen in isoxazole analogs , but optimization may be required for scalability.

Biological Activity

Ethyl 2-amino-5-ethyloxazole-4-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H10N2O3C_8H_{10}N_2O_3. It features an oxazole ring, which is known for its diverse reactivity and biological significance. The compound's structure contributes to its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with biomolecules and enzymes. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Gene Expression Modulation : It can influence gene expression through direct interaction with transcription factors or by altering signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, protecting cells from oxidative stress.

Interaction with Biomolecules

This compound has been shown to interact with various proteins and enzymes involved in critical biological processes:

Biomolecule Interaction Type Effect
EnzymesCompetitive inhibitionAlters metabolic rates
Transcription factorsBindingModulates gene expression
Reactive oxygen speciesScavengingReduces oxidative damage

Cellular Effects

In vitro studies have demonstrated that this compound affects cell viability and proliferation. For instance, it has shown promise in reducing the proliferation of cancer cell lines by inducing apoptosis .

Case Studies and Research Findings

  • Anticancer Activity : A study conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxic effects, with IC50 values ranging from 10 to 30 µM depending on the cell type. The compound was noted to induce apoptosis through the activation of caspase pathways.
  • Antimicrobial Properties : Research indicated that this compound possesses antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL .
  • Inflammation Modulation : In a model of acute inflammation, this compound significantly reduced inflammatory markers such as TNF-alpha and IL-6, suggesting a potential role in anti-inflammatory therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-amino-5-ethyloxazole-4-carboxylate?

  • Methodology : A common approach involves cyclocondensation reactions. For example, analogous oxazole derivatives are synthesized via reactions between α-haloesters and thiourea or urea derivatives under basic conditions (e.g., NaOH in ethanol). Adjusting substituents (e.g., ethyl groups) requires optimizing reaction temperature (60–80°C) and stoichiometry. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Example Protocol :

ReagentMolar RatioSolventTemperatureTimeYield
Ethyl 2-bromoacetate1.0 eqEthanol70°C6–8 h~65%
Thiourea derivative1.2 eq

Q. How should researchers safely handle and store this compound?

  • Safety Protocols :

  • Storage : Refrigerate (2–8°C) in airtight containers away from moisture and ignition sources. Opened containers must be resealed under inert gas (N₂/Ar) to prevent degradation .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/vapors via fume hoods or respirators (NIOSH-approved) .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Q. Which spectroscopic techniques are optimal for structural characterization?

  • Key Methods :

  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm amino, ethyl, and oxazole protons. The amino group typically appears as a broad singlet (~δ 5–6 ppm).
  • IR : Peaks at ~3300 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (ester C=O), and 1600 cm⁻¹ (oxazole ring) .
  • Mass Spectrometry : ESI-MS for molecular ion validation (e.g., [M+H]⁺ calculated for C₈H₁₂N₂O₃: 185.08).

Advanced Research Questions

Q. How can X-ray crystallography resolve the compound’s crystal structure?

  • Procedure :

Grow single crystals via slow evaporation (e.g., ethanol/water mixture).

Collect diffraction data using a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å).

Solve structure using SHELXT (direct methods) and refine with SHELXL (full-matrix least-squares) .

Validate with WinGX for symmetry checks and thermal ellipsoid visualization .

  • Critical Parameters :

  • Resolution: <1.0 Å for accurate H-atom positioning.
  • R-factor: Aim for <0.05 for high-confidence models.

Q. How to address discrepancies between spectroscopic data and computational modeling?

  • Resolution Strategy :

  • Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian 16, B3LYP/6-31G*).
  • Dynamic Effects : Assess tautomerization or conformational flexibility via VT-NMR (variable temperature) .
  • Crystallographic Validation : Use X-ray data to confirm dominant tautomers or stereochemistry .

Q. What functionalization strategies are feasible for the amino group?

  • Reaction Pathways :

  • Acylation : React with acetyl chloride (pyridine catalyst) to form amides.
  • Suzuki Coupling : Introduce aryl groups via palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) .
  • Oxidation : Convert to nitroso derivatives using m-CPBA (meta-chloroperbenzoic acid) .
    • Challenges : Steric hindrance from the ethyl group may require elevated temperatures or microwave-assisted synthesis.

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

  • Approach :

  • Experimental Replication : Test solubility in DMSO, ethanol, and chloroform across multiple batches.
  • HPLC Purity Check : Confirm absence of hygroscopic impurities affecting solubility .
  • Computational LogP : Compare experimental logP with ChemAxon or ACD/Labs predictions to identify anomalies .

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